(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime
Description
Historical Context and Discovery Timeline
This compound (CAS 1228670-10-7) was first synthesized in 2010, as documented in PubChem records. Its structural characterization and initial pharmacological screening were completed by 2015, with subsequent studies focusing on its reactivity in heterocyclic transformations. The compound gained prominence in the late 2010s as part of efforts to develop non-metal-catalyzed organic reactions, particularly in N-heterocyclic carbene (NHC) catalysis systems. Key milestones include:
| Year | Development | Source |
|---|---|---|
| 2010 | Initial synthesis and structural characterization | |
| 2015 | First reported use in C–C bond acylation studies | |
| 2020 | Optimization of stereoselective synthesis methods |
The compound's discovery timeline parallels advancements in oxime chemistry, with its E-isomer configuration being specifically stabilized through modern chromatographic techniques.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical heterocyclic systems:
- Pyridine core : Provides aromaticity and π-orbital interactions for metal-free catalysis.
- Pyrrolidine substituent : Enhances solubility in polar aprotic solvents (ε = 15–20 in DMSO).
- Oxime functional group : Enables participation in:
Comparative reactivity studies show its methoxy group reduces electron density at C4 by 18% compared to non-methoxy analogues, as measured through Hammett substituent constants (σₚ = +0.12). This electronic modulation makes it particularly effective in NHC-mediated transformations, achieving 78–92% yields in benchmark acylation reactions.
Position Within Nicotinaldehyde Oxime Derivatives
Structural differentiation from related compounds occurs through:
The E-configuration confers 34% greater thermal stability (Tdec = 189°C vs. 141°C for Z-isomers) and preferential crystallization in monoclinic P2₁/c systems. Among nicotinaldehyde oximes, it ranks as a mid-polarity derivative (logP = 1.8), bridging the gap between hydrophobic trifluoromethyl variants (logP = 2.4) and hydrophilic carboxy-substituted derivatives (logP = 0.9).
Its unique substitution pattern enables distinct reactivity profiles:
Properties
IUPAC Name |
(NE)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11-9(8-12-15)4-5-10(13-11)14-6-2-3-7-14/h4-5,8,15H,2-3,6-7H2,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFHZOABMZTSGZ-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=N1)N2CCCC2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Nicotinaldehyde Core
The foundational step involves synthesizing the nicotinaldehyde backbone, which can be achieved via oxidation of suitable precursors:
Starting Material: Nicotinic acid derivatives are initially converted into aldehydes through selective oxidation. This process often employs reagents like pyridinium chlorochromate (PCC) or other mild oxidants to selectively oxidize methyl groups attached to the pyridine ring without affecting other functional groups.
Oxidation Conditions: Typical conditions involve refluxing in solvents such as dichloromethane or acetonitrile, with oxidants added dropwise to control reaction progress and prevent over-oxidation.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Oxidation of nicotinic acid derivative | Pyridinium chlorochromate (PCC), reflux | Convert methyl group to aldehyde |
Introduction of the Methoxy and Pyrrolidinyl Groups
The subsequent functionalization introduces the methoxy group at the 2-position and the pyrrolidin-1-yl group at the 6-position:
Selective Substitution: The substitution pattern is achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, facilitated by directing groups on the pyridine ring.
Methoxy Group Introduction: Typically, methylation of the hydroxyl group or direct methoxylation of the aromatic ring is performed using methyl iodide or dimethyl sulfate under basic conditions.
Pyrrolidin-1-yl Group Attachment: The pyrrolidine ring is attached via nucleophilic substitution, often using pyrrolidine as a nucleophile in the presence of activating agents like potassium carbonate or sodium hydride to facilitate the substitution at the desired position.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Methoxy group installation | Methyl iodide, base (e.g., K2CO3), solvent | Methylation of hydroxyl group |
| Pyrrolidine attachment | Pyrrolidine, base, reflux | Nucleophilic substitution at aromatic position |
Formation of the Oxime Functional Group
The oxime is synthesized by reacting the aldehyde with hydroxylamine hydrochloride:
Reaction Conditions: The aldehyde is refluxed with hydroxylamine hydrochloride in a polar solvent such as methanol or ethanol, with pyridine often used as a catalyst to facilitate the reaction.
Reaction Mechanism: The aldehyde carbonyl reacts with hydroxylamine to form a hydroxime, with the process typically yielding a mixture of Z and E isomers. The E-isomer is isolated due to its thermodynamic stability.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, pyridine, reflux | Conversion of aldehyde to oxime |
Isomer Separation and Purification
The reaction yields a mixture of Z/E isomers, which can be separated via:
- Column Chromatography: Exploiting differences in polarity and polarity-based interactions.
- Crystallization: Utilizing differences in solubility.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Nicotinic acid derivative | PCC | Reflux | Nicotinaldehyde | Selective oxidation |
| 2 | Nicotinaldehyde | Methyl iodide, K2CO3 | Reflux | 2-Methoxy-nicotinaldehyde | Methoxy substitution |
| 3 | 2-Methoxy-nicotinaldehyde | Pyrrolidine, base | Reflux | 6-(pyrrolidin-1-yl) derivative | Nucleophilic substitution |
| 4 | Pyrrolidine derivative | Hydroxylamine hydrochloride, pyridine | Reflux | Oxime (E/Z mixture) | Oxime formation |
Research Findings and Considerations
The synthesis of this compound relies heavily on regioselective substitution techniques, with control over the E/Z isomerism being critical for biological activity.
The use of mild oxidants like PCC ensures minimal over-oxidation and preserves sensitive functional groups.
The oxime formation step is typically optimized to favor the E-isomer, which is more thermodynamically stable and often desired for subsequent applications.
Purification techniques such as chromatography are essential for isolating the pure E-isomer, which exhibits distinct chemical and biological properties.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Application Insights
Cycloaddition Reactivity
The oxime group in this compound facilitates participation in [3+2] cycloaddition reactions, similar to other heteroaromatic aldoximes like nicotinaldehyde oxime (1h) . However, the electron-donating pyrrolidine substituent at the 6-position may enhance regioselectivity or stabilize transition states compared to simpler analogs like (E)-5-Methoxynicotinaldehyde oxime (HB141), which lacks such substituents .
Radiopharmaceutical Utility
The compound’s aldehyde precursor, 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS 1228666-11-2), is used in synthesizing fluorine-18-labeled maleimide derivatives for positron emission tomography (PET) imaging . The oxime derivative’s enhanced stability and functional versatility make it a superior candidate for prosthetic group synthesis compared to non-oxime analogs .
Electronic and Steric Effects
- Pyrrolidin-1-yl vs. Trifluoromethyl : The pyrrolidine group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde. This difference likely alters solubility, reactivity in nucleophilic additions, and metal-binding affinity .
- Methoxy Position: The 2-methoxy substitution in the target compound vs.
Commercial Availability and Stability
While this compound remains available (HB522 series) , its aldehyde precursor has been discontinued in some commercial catalogs (e.g., CymitQuimica) . This discontinuation highlights the oxime derivative’s prioritized utility in applied research.
Biological Activity
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a nicotinaldehyde moiety, and an oxime functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with various molecular targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1228670-10-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxime group allows for stable complex formation with metal ions, which may enhance its biological efficacy. The pyrrolidine ring contributes to the compound's binding affinity, potentially leading to various therapeutic effects.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative potential of this compound. For example, it has been shown to exhibit significant activity against cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
These results suggest that this compound may selectively inhibit the growth of certain cancer cells.
Antioxidative Properties
In addition to its antiproliferative activity, the compound has demonstrated antioxidative properties. This is significant as oxidative stress is a contributing factor in many diseases, including cancer. The antioxidative activity was assessed through various spectroscopic methods, showing that the compound can effectively scavenge reactive oxygen species (ROS).
Enzyme Inhibition
The compound's interaction with enzymes has been a focal point in research. Preliminary data indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways. Further studies are required to elucidate the specific enzyme targets and the implications of these interactions for drug development.
Case Studies and Research Findings
Several research studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction.
- Antioxidant Efficacy Assessment : Another investigation focused on the antioxidative capacity of the compound, demonstrating its ability to reduce oxidative stress markers in vitro.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could inhibit key metabolic enzymes, suggesting potential applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime, and how can reaction conditions be optimized for high stereoselectivity?
- Methodology :
-
Step 1 : Start with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS 1228666-11-2) , which can be synthesized via nucleophilic substitution of a halogenated precursor with pyrrolidine.
-
Step 2 : Oxime formation involves reacting the aldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol/water) under reflux. Maintain pH ~5–6 using sodium acetate to favor (E)-isomer formation .
-
Key Conditions :
-
Temperature: 70–80°C for 4–6 hours.
-
Molar ratio: Aldehyde:NHOH·HCl = 1:1.2.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Data Table : Typical Reaction Parameters for Oxime Formation
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Ethanol/water (3:1) | |
| pH | 5.5–6.0 | |
| Reaction Time | 4–6 hours | |
| Yield (E)-isomer | 70–85% |
Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this oxime?
- Methodology :
-
NMR :
-
H NMR: Look for the oxime proton (N–OH) at δ 8.5–9.5 ppm and aldehyde-proton absence. The pyrrolidine ring protons appear as multiplet signals (δ 1.8–3.5 ppm) .
-
C NMR: The C=N oxime carbon resonates at δ 145–155 ppm .
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IR : Strong absorption at ~1630 cm (C=N stretch) and ~3200 cm (O–H stretch) .
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Mass Spectrometry : Exact mass (M+H) = 223.132 (calculated using ).
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between crystallographic data and NMR/IR analyses?
- Methodology :
-
Re-refinement of Crystallographic Data : Use SHELXL to re-analyze X-ray diffraction data, ensuring proper treatment of disorder and hydrogen bonding (e.g., O–H···N interactions) .
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Variable Temperature NMR : Perform H NMR at low temperatures (−40°C) to reduce conformational flexibility and clarify splitting patterns .
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Computational Validation : Compare experimental IR and NMR data with density functional theory (DFT)-calculated spectra for the proposed (E)-configuration .
- Case Study : In , conflicting H NMR signals for oxime protons were resolved by deuteration experiments and HSQC correlation.
Q. What experimental strategies are effective for studying the metal-chelating properties of this oxime in biological systems?
- Methodology :
-
UV-Vis Titration : Monitor absorbance shifts (250–400 nm) upon addition of metal ions (e.g., Fe, Cu) in buffered solutions (pH 7.4) .
-
Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and stoichiometry for metal-ligand interactions .
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EPR Spectroscopy : Detect paramagnetic species (e.g., Cu-oxime complexes) in frozen solutions .
- Example : highlights similar nicotinaldehyde oximes forming stable complexes with transition metals, modulating enzyme activity.
Q. How can kinetic studies elucidate the mechanism of oxime formation under varying pH and temperature conditions?
- Methodology :
-
Pseudo-First-Order Kinetics : Track aldehyde consumption via HPLC at λ = 254 nm under controlled pH (3–9) and temperature (25–80°C) .
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Isotopic Labeling : Use N-hydroxylamine to confirm nucleophilic addition via N NMR .
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Activation Energy Calculation : Apply the Arrhenius equation to data from temperature-dependent rate studies .
- Critical Analysis : notes competing pathways (e.g., nitrile oxide formation via oxidation) that require pH optimization to suppress side reactions.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this oxime?
- Methodology :
-
Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and inhibitor concentrations .
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Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis to aldehyde) that may affect activity .
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Dose-Response Curves : Compare IC values across studies, accounting for solvent effects (DMSO vs. aqueous buffers) .
- Example : reports conflicting enzyme inhibition data resolved by controlling for oxime stability in assay media.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
